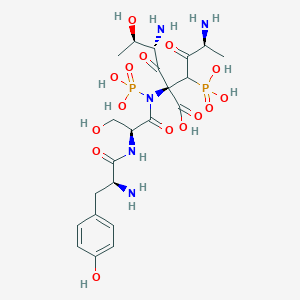
Galactosamine-4-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galactosamine-4-phosphate (GalN4P) is a phosphorylated derivative of galactosamine, which is a monosaccharide. GalN4P is an important intermediate in the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans (PGs) that are essential components of extracellular matrix (ECM) and connective tissues in animals. GalN4P has been extensively studied for its role in cellular signaling, gene expression, and metabolic regulation.
Mecanismo De Acción
Galactosamine-4-phosphate regulates cellular signaling and gene expression through several mechanisms. Galactosamine-4-phosphate activates the transcription factor NF-κB, which regulates the expression of several genes involved in inflammation and immune response. Galactosamine-4-phosphate also activates the protein kinase C (PKC) pathway, which regulates the activity of several enzymes involved in cellular metabolism. Galactosamine-4-phosphate also regulates the activity of several enzymes involved in the biosynthesis of GAGs and PGs.
Biochemical and Physiological Effects:
Galactosamine-4-phosphate has several biochemical and physiological effects. Galactosamine-4-phosphate regulates the biosynthesis of GAGs and PGs, which are essential components of ECM and connective tissues. Galactosamine-4-phosphate also regulates the activity of several enzymes involved in cellular metabolism, including carbohydrate and lipid metabolism. Galactosamine-4-phosphate also regulates the activity of several transcription factors, including NF-κB, which regulates the expression of several genes involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Galactosamine-4-phosphate has several advantages and limitations for lab experiments. Galactosamine-4-phosphate is a stable compound that can be easily synthesized and purified. Galactosamine-4-phosphate is also a small molecule that can penetrate cell membranes and regulate cellular signaling and gene expression. However, Galactosamine-4-phosphate has limited solubility in water, which can affect its bioavailability and activity in cell culture experiments.
Direcciones Futuras
Galactosamine-4-phosphate research has several future directions. Galactosamine-4-phosphate can be used as a tool to study the regulation of cellular signaling and gene expression. Galactosamine-4-phosphate can also be used as a therapeutic target for the treatment of several diseases, including inflammation, cancer, and metabolic disorders. Future research should focus on the development of Galactosamine-4-phosphate analogs with improved bioavailability and activity in vivo. Future research should also focus on the identification of novel enzymes and pathways involved in the biosynthesis and metabolism of Galactosamine-4-phosphate.
Métodos De Síntesis
Galactosamine-4-phosphate can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. The chemical synthesis of Galactosamine-4-phosphate involves the reaction of galactosamine with phosphoric acid in the presence of a catalyst. Enzymatic synthesis of Galactosamine-4-phosphate involves the use of enzymes such as UDP-glucose pyrophosphorylase and UDP-GalNAc pyrophosphorylase. Biosynthesis of Galactosamine-4-phosphate involves the conversion of UDP-GalNAc to Galactosamine-4-phosphate by the enzyme UDP-GalNAc 4-epimerase.
Aplicaciones Científicas De Investigación
Galactosamine-4-phosphate has been extensively studied for its role in cellular signaling, gene expression, and metabolic regulation. Galactosamine-4-phosphate is involved in the biosynthesis of GAGs and PGs, which are essential components of ECM and connective tissues. Galactosamine-4-phosphate has been shown to regulate the expression of several genes involved in the biosynthesis of ECM and connective tissues. Galactosamine-4-phosphate also regulates the activity of several enzymes involved in the metabolism of carbohydrates and lipids.
Propiedades
Número CAS |
156586-97-9 |
|---|---|
Nombre del producto |
Galactosamine-4-phosphate |
Fórmula molecular |
C9H18N2O3 |
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3(1-8)5(11)6(4(10)2-9)15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6-/m0/s1 |
Clave InChI |
GAKVBLIQIVXARX-KCDKBNATSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)OP(=O)(O)O)O)O |
SMILES |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
Sinónimos |
D-GalN-4-phosphate galactosamine-4-phosphate GalN-4-P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)

![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
